2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile
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Overview
Description
2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE involves multiple steps. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires specific conditions such as refluxing in ethanol and the presence of a base like potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
Similar compounds include other spiroquinazoline derivatives such as 3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one . Compared to these compounds, 2-{3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-2-YLSULFANYL}ACETONITRILE exhibits unique properties due to its specific structural features, making it a valuable compound for various applications .
Properties
CAS No. |
337494-86-7 |
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Molecular Formula |
C20H21N3OS |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C20H21N3OS/c1-2-23-18(24)16-17(22-19(23)25-12-11-21)15-8-4-3-7-14(15)13-20(16)9-5-6-10-20/h3-4,7-8H,2,5-6,9-10,12-13H2,1H3 |
InChI Key |
UBOLBVLOPOHWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC#N |
Origin of Product |
United States |
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